molecular formula C10H15ClSi B159020 (Chloromethyl)(dimethyl)(4-methylphenyl)silane CAS No. 1833-32-5

(Chloromethyl)(dimethyl)(4-methylphenyl)silane

Katalognummer B159020
CAS-Nummer: 1833-32-5
Molekulargewicht: 198.76 g/mol
InChI-Schlüssel: OCERXZWFJLUJQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Chloromethyl)(dimethyl)(4-methylphenyl)silane, also known as CMDMPS, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. CMDMPS is a silane compound that is widely used in organic synthesis, catalysis, and material science.

Wirkmechanismus

The mechanism of action of (Chloromethyl)(dimethyl)(4-methylphenyl)silane is complex and varies depending on the application. In organic synthesis, (Chloromethyl)(dimethyl)(4-methylphenyl)silane acts as a nucleophile, attacking electrophilic sites on the substrate, leading to the formation of new bonds. In catalysis, (Chloromethyl)(dimethyl)(4-methylphenyl)silane acts as a ligand, coordinating with transition metals to form stable complexes that can catalyze various reactions. In material science, (Chloromethyl)(dimethyl)(4-methylphenyl)silane acts as a precursor, undergoing various reactions, including pyrolysis and oxidation, to form silicon-based materials.

Biochemische Und Physiologische Effekte

There is limited research on the biochemical and physiological effects of (Chloromethyl)(dimethyl)(4-methylphenyl)silane. However, studies have shown that (Chloromethyl)(dimethyl)(4-methylphenyl)silane can cause irritation and damage to the skin and eyes. Additionally, (Chloromethyl)(dimethyl)(4-methylphenyl)silane is highly flammable and can cause respiratory irritation if inhaled.

Vorteile Und Einschränkungen Für Laborexperimente

(Chloromethyl)(dimethyl)(4-methylphenyl)silane has several advantages in lab experiments, including its high reactivity, selectivity, and versatility. However, (Chloromethyl)(dimethyl)(4-methylphenyl)silane is also highly reactive and requires careful handling to avoid potential hazards. Furthermore, the synthesis of (Chloromethyl)(dimethyl)(4-methylphenyl)silane can be challenging, requiring specialized equipment and expertise.

Zukünftige Richtungen

For research include the use of (Chloromethyl)(dimethyl)(4-methylphenyl)silane in the synthesis of new materials, including silicon-based nanomaterials and hybrid materials. Additionally, further research is needed to explore the potential of (Chloromethyl)(dimethyl)(4-methylphenyl)silane in catalysis, including the development of new catalysts and the optimization of existing ones. Finally, there is a need for further research on the biochemical and physiological effects of (Chloromethyl)(dimethyl)(4-methylphenyl)silane to ensure safe handling and use.

Synthesemethoden

(Chloromethyl)(dimethyl)(4-methylphenyl)silane can be synthesized through various methods, including the reaction of chloromethyl dimethyl ether with 4-methylphenyl magnesium bromide followed by treatment with silicon tetrachloride. Another method involves the reaction of chloromethyl dimethyl ether with 4-methylphenyl lithium followed by treatment with silicon tetrachloride. The synthesis of (Chloromethyl)(dimethyl)(4-methylphenyl)silane requires careful handling due to its reactive nature and potential hazards.

Wissenschaftliche Forschungsanwendungen

(Chloromethyl)(dimethyl)(4-methylphenyl)silane has been extensively used in scientific research due to its unique properties and potential applications. It is widely used in organic synthesis as a reagent for the preparation of various compounds, including heterocyclic compounds, amino acids, and peptides. (Chloromethyl)(dimethyl)(4-methylphenyl)silane is also used in catalysis as a ligand for transition metals, such as palladium and platinum. Furthermore, (Chloromethyl)(dimethyl)(4-methylphenyl)silane has potential applications in material science as a precursor for the synthesis of silicon-based materials, including silicon carbide and silicon nitride.

Eigenschaften

CAS-Nummer

1833-32-5

Produktname

(Chloromethyl)(dimethyl)(4-methylphenyl)silane

Molekularformel

C10H15ClSi

Molekulargewicht

198.76 g/mol

IUPAC-Name

chloromethyl-dimethyl-(4-methylphenyl)silane

InChI

InChI=1S/C10H15ClSi/c1-9-4-6-10(7-5-9)12(2,3)8-11/h4-7H,8H2,1-3H3

InChI-Schlüssel

OCERXZWFJLUJQO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)[Si](C)(C)CCl

Kanonische SMILES

CC1=CC=C(C=C1)[Si](C)(C)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.